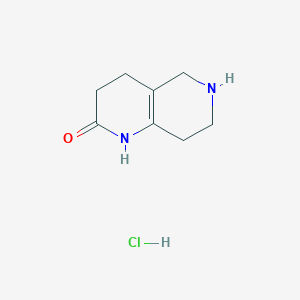

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride” is a chemical compound with the CAS Number: 1955494-65-1 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one hydrochloride .

Molecular Structure Analysis

The InChI code for “1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride” is 1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It should be stored at temperatures below -10 degrees Celsius . The salt data for this compound is Cl .

Scientific Research Applications

Synthesis of Endocyclic Enamines

This compound has been used in the synthesis of a new class of endocyclic enamines, 1,6-disubstituted 1,2,3,4,5,6,7,8-octahydro-1,6-naphthiridines . This process involves successive lithiation with lithium diethylamide, alkylation with 1-bromo-3-chloropropane, and intramolecular cyclization .

Anticancer Research

Functionalized 1,6-naphthyridines, which can be synthesized from this compound, have shown promising anticancer properties . The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .

Anti-HIV Research

1,6-Naphthyridines, which can be derived from this compound, have also been studied for their anti-HIV properties .

Antimicrobial Applications

These compounds have shown potential in antimicrobial applications .

Analgesic and Anti-inflammatory Applications

1,6-Naphthyridines have been studied for their analgesic and anti-inflammatory properties .

Antioxidant Applications

This compound has been used in the synthesis of 1,6-naphthyridines, which have shown antioxidant activities .

7. Use in Dye, Plastic, and Rubber Modification The unique molecular structure of this compound makes it useful in the modification of materials such as dyes, plastics, and rubber .

Organic Electroluminescent Material Production

This compound can be used to produce different categories of compounds, such as fluorescent dyes and organic electroluminescent materials .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is synthesized from 4-piperidone imines , which are known to interact with various biological targets.

Mode of Action

It is synthesized from 4-piperidone imines by successive lithiation with lithium diethylamide, alkylation with 1-bromo-3-chloropropane, and intramolecular cyclization . This suggests that it may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been shown to have a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Result of Action

Related compounds have been shown to have a variety of pharmacological activities, suggesting that this compound may have similar effects .

properties

IUPAC Name |

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUFJNNCSWZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)

![3-(3-Methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2742359.png)

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)

![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)